molecular formula C9H11BrN2O3S B14812906 N-(4-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(4-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14812906
M. Wt: 307.17 g/mol
InChI Key: KOMXALFEGLSCMD-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromo-substituted pyridine ring, a cyclopropoxy group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving bromination and cyclopropoxylation.

    Introduction of the Methanesulfonamide Group: The methanesulfonamide group is introduced via a nucleophilic substitution reaction, where a suitable sulfonamide precursor reacts with the brominated pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the substituents attached to the ring.

    3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a brominated pyridine ring but have different functional groups and structural features.

Uniqueness

N-(4-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group and the methanesulfonamide moiety, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H11BrN2O3S

Molecular Weight

307.17 g/mol

IUPAC Name

N-(4-bromo-3-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-9-8(15-6-2-3-6)7(10)4-5-11-9/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

KOMXALFEGLSCMD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=CC(=C1OC2CC2)Br

Origin of Product

United States

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